molecular formula C8H12N6 B13271815 9-(2-aminopropyl)-9H-purin-6-amine

9-(2-aminopropyl)-9H-purin-6-amine

Cat. No.: B13271815
M. Wt: 192.22 g/mol
InChI Key: DKXJFMZGMDDBCQ-UHFFFAOYSA-N
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Description

9-(2-aminopropyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminopropyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a suitable aminopropylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-aminopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of purine derivatives.

Scientific Research Applications

9-(2-aminopropyl)-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular processes and as a probe for investigating purine metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 9-(2-aminopropyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for purine receptors, modulating their activity and influencing various cellular processes. It may also inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-aminopropylbenzofuran (APB): A compound with similar aminopropyl functionality but a different core structure.

    2-aminopropylindole (API): Another compound with an aminopropyl group attached to an indole ring.

    2-aminopropylbenzo[β]thiophene (APBT): A sulfur-containing analog of APB and API.

Uniqueness

9-(2-aminopropyl)-9H-purin-6-amine is unique due to its purine core structure, which distinguishes it from other aminopropyl derivatives. This unique structure imparts specific biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

9-(2-aminopropyl)purin-6-amine

InChI

InChI=1S/C8H12N6/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI Key

DKXJFMZGMDDBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)N

Origin of Product

United States

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